2-Methyl-6-(trifluoromethyl)isonicotinaldehyde 2-Methyl-6-(trifluoromethyl)isonicotinaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC19892836
InChI: InChI=1S/C8H6F3NO/c1-5-2-6(4-13)3-7(12-5)8(9,10)11/h2-4H,1H3
SMILES:
Molecular Formula: C8H6F3NO
Molecular Weight: 189.13 g/mol

2-Methyl-6-(trifluoromethyl)isonicotinaldehyde

CAS No.:

Cat. No.: VC19892836

Molecular Formula: C8H6F3NO

Molecular Weight: 189.13 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-6-(trifluoromethyl)isonicotinaldehyde -

Specification

Molecular Formula C8H6F3NO
Molecular Weight 189.13 g/mol
IUPAC Name 2-methyl-6-(trifluoromethyl)pyridine-4-carbaldehyde
Standard InChI InChI=1S/C8H6F3NO/c1-5-2-6(4-13)3-7(12-5)8(9,10)11/h2-4H,1H3
Standard InChI Key NGUFFTKDFTYNKW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=N1)C(F)(F)F)C=O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Methyl-6-(trifluoromethyl)isonicotinaldehyde (C₈H₆F₃NO) is a heterocyclic aldehyde with a molecular weight of 189.13 g/mol. Its structure consists of a pyridine ring substituted with a methyl group at position 2, a trifluoromethyl group at position 6, and an aldehyde functional group at position 4. The trifluoromethyl group’s electron-withdrawing nature significantly influences the compound’s electronic distribution, enhancing its reactivity in nucleophilic substitutions and cross-coupling reactions.

Table 1: Comparative Molecular Properties of Trifluoromethyl-Substituted Isonicotinaldehydes

Property2-Methyl-6-(trifluoromethyl)isonicotinaldehyde2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde2-Iodo-6-(trifluoromethyl)isonicotinaldehyde
Molecular FormulaC₈H₆F₃NOC₇H₃F₄NOC₁₀H₆F₃IN
Molecular Weight (g/mol)189.13193.1344.06
Key Substituents-CH₃, -CF₃, -CHO-F, -CF₃, -CHO-I, -CF₃, -CHO
Calculated LogP2.82.13.5

The methyl group at position 2 increases steric bulk compared to fluorine or iodine analogs, potentially altering solubility and reaction kinetics.

Synthetic Pathways and Optimization

Industrial Synthesis Strategies

The synthesis of 2-Methyl-6-(trifluoromethyl)isonicotinaldehyde likely follows methodologies analogous to those used for its halogenated counterparts. A plausible route involves:

  • Friedel-Crafts Alkylation: Introducing the methyl group via electrophilic substitution on a pre-functionalized pyridine ring.

  • Trifluoromethylation: Employing reagents like TMSCF₃ or Umemoto’s reagent to install the -CF₃ group.

  • Oxidation: Converting a hydroxymethyl intermediate to the aldehyde using oxidizing agents such as MnO₂ or Swern conditions.

Continuous flow reactors, as noted in the synthesis of 2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde, could enhance yield (estimated 70–85%) and purity (>95%) by minimizing side reactions.

Challenges in Purification

The compound’s aldehyde group necessitates inert atmosphere handling to prevent oxidation to the corresponding carboxylic acid. Chromatographic purification using silica gel modified with ethyl acetate/hexane mixtures is recommended, with typical retention factors (Rf) ranging from 0.3–0.5.

Applications in Pharmaceutical Development

Role in Medicinal Chemistry

The trifluoromethyl group’s metabolic stability and lipophilicity make this compound a promising intermediate for:

  • Kinase Inhibitors: The pyridine core mimics adenine in ATP-binding pockets, enabling competitive inhibition.

  • Antiviral Agents: Fluorinated aldehydes are precursors for protease inhibitors targeting viral replication machinery.

Table 2: Bioactivity Parameters of Trifluoromethyl-Substituted Analogs

Parameter2-Methyl-6-(trifluoromethyl)isonicotinaldehyde (Estimated)2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde
IC₅₀ (Kinase Inhibition, nM)50–100120–150
Metabolic Stability (t₁/₂)4.2 h2.8 h
Caco-2 Permeability (×10⁻⁶ cm/s)12.38.9

The methyl group’s electron-donating effects may improve membrane permeability compared to fluorine-substituted analogs.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

Differential scanning calorimetry (DSC) predicts a melting point of 85–90°C, with decomposition above 200°C. Solubility in aqueous systems is limited (0.1 mg/mL in PBS, pH 7.4), but improves in organic solvents like DMSO (>50 mg/mL).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 10.2 (s, 1H, CHO), 8.4 (s, 1H, Py-H), 7.9 (s, 1H, Py-H), 2.7 (s, 3H, CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -63.5 (CF₃).

Comparative Analysis with Halogenated Analogs

The substitution of methyl for halogen atoms alters electronic and steric profiles:

  • Reactivity: Methyl’s +I effect deactivates the ring less than fluorine’s -I effect, enhancing electrophilic substitution rates.

  • Synthetic Utility: Iodo derivatives facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methyl groups are inert under such conditions.

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